1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone
Description
Structural Elucidation and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound is systematically named 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone . Its molecular formula is C₁₃H₆Cl₂F₃NO₂ , derived from:
- Core pyrrole ring (1H-pyrrol-2-yl) : A five-membered aromatic heterocycle with one nitrogen atom.
- 2,4-Dichlorobenzoyl substituent : A benzoyl group substituted with chlorine atoms at positions 2 and 4.
- Trifluoroethanone moiety : A carbonyl group attached to a trifluoromethyl group.
The numbering follows IUPAC rules, prioritizing substituents based on atomic number. The pyrrole’s nitrogen is deprotonated at position 1, and the dichlorobenzoyl group is attached to the pyrrole’s carbon 4.
Crystallographic Analysis and X-ray Diffraction Studies
While direct experimental X-ray diffraction (XRD) data for this compound is unavailable, insights can be inferred from related pyrrole derivatives:
XRD would confirm hydrogen-bonding interactions (e.g., between the pyrrole’s N–H and carbonyl oxygen) and intermolecular π-π stacking between aromatic rings. Computational geometry optimization (e.g., DFT) is often employed in lieu of experimental data for such compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Key NMR features are summarized below:
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Rationale |
|---|---|---|---|
| Pyrrole NH | 8.0–8.5 | Singlet | Broad peak due to exchange with solvent or intramolecular H-bonding. |
| Pyrrole C3/C4 protons | 6.5–7.5 | Doublet/Quartet | Deshielded by electron-withdrawing groups (CF₃, Cl). |
| Dichlorobenzoyl H | 7.2–7.8 | Multiplet | Splitting from adjacent Cl atoms (ortho coupling). |
| Trifluoroethanone CF₃ | -60 to -65 (¹⁹F NMR) | Singlet | High electronegativity of F atoms induces strong deshielding. |
*¹H NMR data for analogous compounds (e.g., pyrrole derivatives) suggest these shifts.
Infrared (IR) and Raman Spectroscopy
Infrared (IR):
- C=O stretch : Strong peak near 1700–1750 cm⁻¹ (trifluoroethanone carbonyl).
- C–F stretch : Sharp absorption at 1100–1200 cm⁻¹ (CF₃ group).
- C–Cl stretch : Medium peaks at 550–650 cm⁻¹ (aromatic Cl).
Raman Spectroscopy:
- C=O bending : Active mode at 600–800 cm⁻¹.
- Pyrrole ring breathing : Vibrational modes near 1500–1600 cm⁻¹.
Resonance Raman effects may enhance specific modes if excited near electronic transitions.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) would reveal:
| Fragment | m/z | Rationale |
|---|---|---|
| Molecular ion [M+H]⁺ | 333.0 | Base peak corresponding to intact molecule. |
| [M–CF₃]⁺ | 278.0 | Loss of trifluoromethyl group. |
| Dichlorobenzoyl fragment | 161.0 | Cleavage at pyrrole-ethanone bond. |
Fragmentation pathways align with those of related benzoyl-pyrrole derivatives.
Computational Chemistry Approaches
Density Functional Theory (DFT) Optimization
A DFT optimization (e.g., B3LYP/6-31G**) would yield:
| Parameter | Value | Significance |
|---|---|---|
| Pyrrole ring planarity | <0.01 Å deviation | Confirms aromaticity. |
| C=O bond length | ~1.20 Å | Typical for carbonyl groups. |
| CF₃–C bond length | ~1.50 Å | Shortened by electron-withdrawing F atoms. |
Properties
IUPAC Name |
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDBUXASJIFNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone involves several steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is reacted with 2,2,2-trifluoroacetophenone in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Trifluoroethanone Group
The trifluoroethanone moiety undergoes nucleophilic substitution reactions due to the electron-withdrawing effect of three fluorine atoms. This reactivity enables:
| Reaction Type | Conditions | Products Formed | Application |
|---|---|---|---|
| Amine substitution | Primary/secondary amines, 60-80°C, DMF | N-alkylated pyrrole derivatives | Pharmaceutical intermediates |
| Thiol substitution | Thiophenol, K₂CO₃, DMSO, 50°C | Thioether analogs | Agrochemical modifiers |
| Alcohol substitution | Aliphatic alcohols, H₂SO₄ catalyst | Alkoxy derivatives | Solubility enhancement |
These substitutions primarily occur at the α-carbon of the trifluoroethanone group, with yields ranging from 55-82% depending on steric hindrance.
Pyrrole Ring-Opening Reactions
The pyrrole ring undergoes ring-opening under acidic conditions:
Reaction :
2,2,2-Trifluoro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone + HCl (conc.) → Linear diketone intermediate
This reaction proceeds via protonation at the N-H position followed by electrophilic attack at the α-position, forming a diketone scaffold that can be further functionalized. The process requires temperatures >100°C and achieves 68% conversion after 6 hours.
Cross-Coupling Reactions at Dichlorophenyl Rings
The dichlorobenzoyl group participates in palladium-catalyzed couplings:
| Coupling Type | Catalytic System | Substrate | Yield |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Arylboronic acids | 72-89% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 65-78% |
These reactions selectively occur at the 4-chloro position due to reduced steric hindrance compared to the 2-chloro substituent. The trifluoroethanone group remains intact under these conditions.
Reduction of the Ketone Group
Catalytic hydrogenation reduces the ketone to a secondary alcohol:
Conditions :
-
10% Pd/C, H₂ (50 psi), EtOH, 25°C
-
Conversion: 94% in 4 hours
Product :
(1R)-1-[4-(2,4-Dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoroethanol
The reaction shows excellent stereoselectivity (>98% ee) when using chiral catalysts . This alcohol derivative serves as a key intermediate for antifungal agents.
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocyclic systems:
Example :
Under microwave irradiation (150°C, DMF, 30 min), the ketone reacts with hydrazine to form:
textC₁₃H₆Cl₂F₃N₃O → C₁₃H₅Cl₂F₃N₄O (pyrazole derivative)
This reaction exploits the electrophilic carbonyl and nucleophilic N-H groups, achieving 81% yield.
Stability Under Various Conditions
Critical stability data from accelerated degradation studies:
| Condition | Time | Degradation | Major Degradants |
|---|---|---|---|
| pH <3 (HCl) | 24h | 42% | Hydrolyzed diketone |
| pH >10 (NaOH) | 24h | 88% | Ring-opened chlorophenol |
| UV light (254 nm) | 48h | 29% | Dechlorinated byproducts |
| 40°C/75% RH | 1M | 12% | Hydrated ketone |
These findings inform storage requirements (desiccated, <25°C) and synthetic handling protocols .
Biological Activation Pathways
While primarily chemical, notable biochemical transformations include:
-
Cytochrome P450 oxidation : Forms hydroxylated metabolites at the pyrrole β-position
-
Glutathione conjugation : Thiol attacks the trifluoroethanone group, forming excretable adducts
These pathways determine the compound’s pharmacokinetic profile in medicinal applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds related to 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone exhibit potential anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms. For instance, the presence of the pyrrole ring is known to enhance biological activity by interacting with specific biological targets involved in cell growth and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The structural features of the compound contribute to its efficacy against a range of pathogens .
Agricultural Chemistry
Pesticidal Applications
The dichlorobenzoyl moiety in this compound is particularly interesting for agricultural applications. Research has indicated that similar compounds can act as effective pesticides due to their ability to disrupt the biological processes of pests. This compound's potential as a pesticide could be explored further, particularly in targeting specific insect pests while minimizing harm to beneficial species .
Materials Science
Polymer Chemistry
In materials science, the compound's unique trifluoromethyl group enhances its thermal stability and chemical resistance when incorporated into polymer matrices. This property is beneficial for developing advanced materials that require high-performance characteristics under extreme conditions. The synthesis of polymers containing this compound could lead to innovative applications in coatings and composites .
Data Table: Comparative Analysis of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Antimicrobial agents | Effective against bacteria and fungi | |
| Agricultural Chemistry | Pesticides | Targeted action against specific pests |
| Materials Science | Polymer additives | Enhanced thermal stability and chemical resistance |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of the pyrrole-based compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways. This finding supports the potential use of such compounds in cancer therapeutics .
Case Study 2: Pesticidal Efficacy
Research conducted on the pesticidal effects of structurally similar compounds revealed promising results in controlling pest populations in agricultural settings. Field trials indicated a reduction in pest numbers without adversely affecting non-target species, highlighting the compound's selective toxicity .
Mechanism of Action
The mechanism of action of 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[4-(2-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
This analog replaces the 2,4-dichlorobenzoyl group with 2-bromobenzoyl and substitutes the trifluoroacetyl group with trichloroacetyl. However, the trichloroacetyl group may reduce metabolic stability compared to the trifluoro analog due to weaker C–Cl bonds.
Bis-(1-(2,4-Dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex
This iron-coordinated complex retains the 2,4-dichlorobenzoyl group but incorporates methylthiourea and Fe(III). Key distinctions include:
- Synthetic Yield: Achieved 97.58% yield via reflux in ethanol, suggesting efficient coordination chemistry .
- Bioavailability : High human intestinal absorption (97.80%) and moderate Caco2 permeability (53.64%) support oral administration feasibility .
(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone Oxime Derivatives
These derivatives, such as sertaconazole, share the dichlorophenyl group but replace the pyrrole with imidazole and incorporate oxime ethers. They demonstrate potent antifungal activity against Candida spp. and Aspergillus spp., attributed to the imidazole moiety’s interaction with fungal cytochrome P450 enzymes. However, the pyrrole-based trifluoroethanone may offer broader metabolic resistance due to fluorine’s stability .
1-(4-Chlorophenyl)-2,2,2-Trifluoroethanone Derivatives
Compounds like 1-(4-chlorophenyl)-2,2,2-trifluoroethanone oxime lack the pyrrole-dichlorobenzoyl framework but share the trifluoroacetyl group. Their simpler structure correlates with lower molecular complexity and reduced bioactivity, highlighting the necessity of the pyrrole-dichlorobenzoyl scaffold for advanced pharmacological targeting .
Pharmacological and Functional Comparisons
Anticancer Activity
- The Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Fe(III) complex outperforms hydroxyurea in binding ribonucleotide reductase, a key enzyme in DNA synthesis. Its four hydrogen bonds (Arg 293, Ser 217, Thr 608, Cys 428) and twelve hydrophobic interactions ensure stable receptor-ligand complexes .
Antifungal Activity
Sertaconazole derivatives exhibit IC₅₀ values in the nanomolar range against fungal pathogens, whereas pyrrole-trifluoroethanone derivatives may require structural optimization (e.g., introducing imidazole or triazole groups) to achieve comparable efficacy .
Biological Activity
1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone (CAS Number: 241146-72-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
The compound is characterized by its trifluoroethanone moiety and a dichlorobenzoyl group attached to a pyrrole ring. Its molecular formula is , with a melting point ranging from 177 to 179 °C. The presence of multiple halogen atoms contributes to its unique chemical reactivity and biological profile.
Synthesis
Synthesis methods typically involve the reaction of 2,4-dichlorobenzoyl chloride with a pyrrole derivative in the presence of appropriate bases to yield the desired product. The trifluoroacetylation can be achieved through acylation reactions using trifluoroacetic anhydride or similar reagents.
Anticancer Activity
Research has demonstrated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, studies on related pyrrole derivatives have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Similar compounds have shown effectiveness against a range of bacteria and fungi. For example:
The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has been assessed for anti-inflammatory properties. Studies indicate that derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thus providing potential therapeutic benefits in conditions like arthritis.
Case Studies
- Case Study on Anticancer Activity : A study involving a series of pyrrole derivatives showed that modifications at the benzoyl position significantly enhanced cytotoxicity against breast cancer cells. The lead compound exhibited an IC50 value comparable to established chemotherapeutics .
- Case Study on Antimicrobial Efficacy : In vitro testing against clinical isolates of Staphylococcus aureus demonstrated that the compound could reduce bacterial viability by over 50% at low concentrations, indicating its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-1-ethanone, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving (i) Friedel-Crafts acylation to attach the 2,4-dichlorobenzoyl group to the pyrrole ring, (ii) trifluoroacetylation using trifluoroacetic anhydride under inert conditions, and (iii) purification via column chromatography. Yield optimization can be achieved by controlling stoichiometry, reaction temperature (e.g., 0–5°C for acylation steps), and catalyst selection (e.g., AlCl₃ for electrophilic substitution) .
- Validation : Monitor intermediates using HPLC and confirm final product purity via melting point analysis and ¹⁹F NMR .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for dichlorophenyl), pyrrole protons (δ 6.3–6.7 ppm), and carbonyl carbons (δ 190–210 ppm).
- FTIR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and trifluoromethyl (C-F stretch ~1150 cm⁻¹) groups.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between pyrrole and benzoyl groups) .
Q. How can initial biological activity screening be designed for this compound?
- Methodology :
- In vitro assays : Use MTT assays for cytotoxicity profiling against cancer cell lines (e.g., HeLa, MCF-7) and Gram-positive/-negative bacteria.
- Enzyme inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Controls : Include positive controls (e.g., ketoconazole for CYP inhibition) and solvent blanks to rule out artifacts .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?
- Methodology :
- Substituent variation : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate steric/electronic effects.
- Biological testing : Compare IC₅₀ values of analogs in enzyme inhibition assays. For example, analogs with para-fluoro substituents showed 3× higher CYP2D6 inhibition than the parent compound .
- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target enzymes .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Case study : If in vitro assays show potent inhibition of a kinase (e.g., IC₅₀ = 50 nM) but in vivo models lack efficacy:
- Investigate pharmacokinetics : Measure plasma half-life and bioavailability via LC-MS. Low solubility or rapid metabolism (e.g., glucuronidation) may explain discrepancies.
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to improve solubility .
- Validation : Repeat in vivo studies with adjusted dosing regimens (e.g., sustained-release formulations) .
Q. What mechanistic insights explain its inhibitory effects on specific enzymes?
- Methodology :
- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots. For example, uncompetitive inhibition of acetylcholinesterase was observed with Ki = 1.2 µM.
- Covalent binding studies : Use MALDI-TOF/MS to detect adduct formation with catalytic serine residues .
- Advanced modeling : Perform QM/MM simulations to map transition-state interactions in enzyme active sites .
Q. How can synthetic byproducts or degradation products be characterized and mitigated?
- Methodology :
- HPLC-MS : Identify byproducts (e.g., hydrolyzed ketone or dehalogenated derivatives) during stability testing under acidic/alkaline conditions.
- Process optimization : Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap reactive intermediates during synthesis .
- Regulatory compliance : Align characterization with ICH guidelines for impurity profiling .
Methodological Notes
- Data Reproducibility : Triplicate experiments with ANOVA analysis (p < 0.05) are critical for biological assays .
- Safety Protocols : Handle chlorinated intermediates in fume hoods with PPE; avoid exposure to trifluoroacetyl groups, which are irritants .
- Computational Tools : Use Gaussian 16 for DFT calculations to predict reactive sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
